4-Chloronicotinoyl chloride
Overview
Description
4-Chloronicotinoyl chloride is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the fourth position of the pyridine ring and a carbonyl chloride group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloronicotinoyl chloride can be synthesized through the chlorination of nicotinic acid derivatives. One common method involves the reaction of 4-chloronicotinic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
C6H3ClNO2+SOCl2→C6H3Cl2NO+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloronicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chloronicotinic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form corresponding amides and esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Pyridine and triethylamine are often employed as catalysts to facilitate the reactions.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Acids: Formed by hydrolysis.
Scientific Research Applications
4-Chloronicotinoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloronicotinoyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
4-Chloronicotinoyl chloride can be compared with other nicotinoyl chloride derivatives, such as:
Nicotinoyl chloride: Lacks the chlorine substituent at the fourth position, resulting in different reactivity and applications.
Isonicotinoyl chloride: Has the carbonyl chloride group at the fourth position of the pyridine ring, leading to distinct chemical properties.
6-Chloronicotinoyl chloride: The chlorine atom is positioned at the sixth position, affecting its reactivity and use in synthesis.
Uniqueness: The presence of the chlorine atom at the fourth position in this compound imparts unique electronic and steric properties, making it particularly useful in specific synthetic applications where other derivatives may not be as effective.
Properties
IUPAC Name |
4-chloropyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-2-9-3-4(5)6(8)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQKICWPCREIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544682 | |
Record name | 4-Chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100791-00-2 | |
Record name | 4-Chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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